3-chloro-4-[(3-fluorophenyl)methoxy]benzoic Acid
Description
3-Chloro-4-[(3-fluorophenyl)methoxy]benzoic acid (CAS: 943114-50-9, C₁₄H₁₀ClFO₃) is a substituted benzoic acid derivative featuring a chlorine atom at the 3-position and a 3-fluorobenzyloxy group at the 4-position of the aromatic ring. This compound is of interest in medicinal chemistry due to its structural motifs, which are common in kinase inhibitors and integrin antagonists. The benzoic acid moiety serves as a pharmacophore for hydrogen bonding and ionic interactions, while the halogenated substituents modulate lipophilicity and steric effects .
Properties
IUPAC Name |
3-chloro-4-[(3-fluorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c15-12-7-10(14(17)18)4-5-13(12)19-8-9-2-1-3-11(16)6-9/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRZJNDLDRPHJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-[(3-fluorophenyl)methoxy]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chlorobenzoic acid and 3-fluorophenol.
Etherification Reaction: The 3-fluorophenol is reacted with 3-chlorobenzoic acid in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the ether linkage.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the aromatic ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to facilitate substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the benzoic acid moiety to its corresponding carboxylate form.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Oxidation Products: The primary oxidation product is the carboxylate salt of the benzoic acid derivative.
Chemistry:
Biology and Medicine:
Pharmaceuticals: Due to its structural features, this compound can serve as a building block for the synthesis of bioactive molecules, potentially leading to new therapeutic agents.
Industry:
Material Science: The compound’s unique chemical properties make it suitable for the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 3-chloro-4-[(3-fluorophenyl)methoxy]benzoic acid exerts its effects depends on its specific application. In catalytic processes, the compound acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, its mechanism of action would be determined by its interaction with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Positioning and Functional Group Variations
Key structural analogs differ in substituent positions, electronic properties, and functional groups, leading to distinct pharmacological and physicochemical profiles.
Table 1: Structural and Functional Comparisons
Research Findings and Implications
- Substituent Bulk and Activity: Bulky groups (e.g., oxazolidinone in ) improve target engagement but may reduce metabolic stability. The target’s fluorophenylmethoxy group offers a compromise between activity and stability .
- Albumin Binding : D01-4582’s albumin-dependent pharmacokinetics underscore the impact of substituents on drug distribution, a factor less relevant to the target compound due to its lack of charged/urea motifs .
Biological Activity
3-Chloro-4-[(3-fluorophenyl)methoxy]benzoic acid is an organic compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure includes a benzoic acid core with a chloro group and a methoxy group attached to a fluorinated phenyl ring. Its molecular formula is and it exhibits unique properties that influence its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, derivatives containing halogenated phenyl groups have shown effectiveness against various bacterial strains. The presence of the fluorine atom in this compound may enhance lipophilicity, allowing better membrane penetration and increased antimicrobial efficacy.
Anticancer Potential
Studies have suggested that benzoic acid derivatives can inhibit cancer cell proliferation. A related compound demonstrated significant cytotoxicity against human cancer cell lines, indicating that this compound may also possess similar anticancer properties. The mechanism often involves the induction of apoptosis through the activation of specific signaling pathways.
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, research on structurally analogous compounds has shown that they can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurological functions. The inhibition of these enzymes can be beneficial in treating conditions like Alzheimer's disease.
The biological activity of this compound is likely mediated through interactions with various molecular targets:
- Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity.
- Cellular Uptake : The methoxy and fluorinated groups may enhance cellular uptake, leading to increased bioavailability.
- Signal Transduction : It may interfere with signal transduction pathways, affecting cell survival and proliferation.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of halogenated benzoic acids, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.
| Compound | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| This compound | 50 |
| Control (non-halogenated analog) | 200 |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that the compound caused a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM against breast cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 30 |
| HeLa (Cervical) | 45 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
